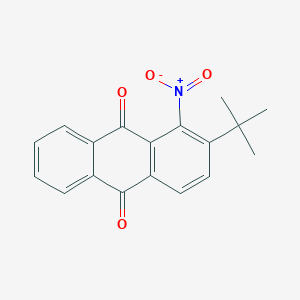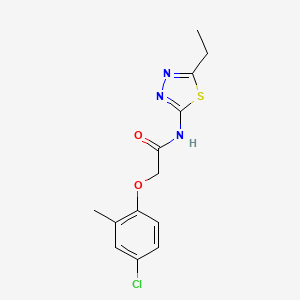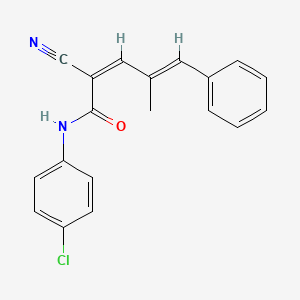![molecular formula C18H21BrO3 B5234110 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is a chemical compound commonly known as 'BDE-47'. It is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various industrial and consumer products. BDE-47 is one of the most commonly detected PBDEs in human tissues, which has raised concerns about its potential health effects. In
Wirkmechanismus
The exact mechanism of action of BDE-47 is not fully understood, but it is believed to act through multiple pathways. BDE-47 can bind to and activate nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER), which can lead to altered gene expression and disrupted hormone signaling. BDE-47 can also induce oxidative stress and inflammation by generating reactive oxygen species and activating pro-inflammatory pathways.
Biochemical and Physiological Effects:
BDE-47 has been shown to have a wide range of biochemical and physiological effects. It can alter thyroid hormone homeostasis by inhibiting the uptake and metabolism of thyroid hormones, leading to hypothyroidism. BDE-47 can also disrupt estrogen signaling by binding to and activating ER, which can lead to altered gene expression and disrupted reproductive and developmental processes. BDE-47 has been shown to induce oxidative stress and inflammation, which can contribute to its toxic effects on various organs and systems, including the nervous, reproductive, and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
BDE-47 is a useful tool for studying the potential health effects of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene, particularly their endocrine-disrupting properties. BDE-47 can be used to investigate the mechanisms of action of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene and their potential interactions with other environmental chemicals. However, there are also limitations to using BDE-47 in lab experiments. BDE-47 is just one member of the 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene family, and its effects may not be representative of the effects of other 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene. Furthermore, the concentrations of BDE-47 used in lab experiments may not reflect the levels of exposure that occur in real-world settings.
Zukünftige Richtungen
There are several future directions for research on BDE-47. One area of focus is the potential interactions between BDE-47 and other environmental chemicals, such as polychlorinated biphenyls (PCBs) and per- and polyfluoroalkyl substances (PFASs). Another area of focus is the potential health effects of BDE-47 exposure during critical windows of development, such as prenatal and early childhood exposures. Additionally, there is a need for more studies on the mechanisms of action of BDE-47 and its potential effects on various organs and systems. Finally, there is a need for more research on the potential health effects of other 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene, particularly those that are currently used as replacements for BDE-47.
Synthesemethoden
BDE-47 can be synthesized by reacting 3,5-dimethylphenol with 2-bromoethanol in the presence of potassium carbonate and 18-crown-6 ether, followed by reacting the resulting product with 2-ethoxyphenol in the presence of sodium hydride and tetrabutylammonium bromide. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BDE-47 has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. It has been shown to interfere with thyroid hormone homeostasis, alter estrogen signaling, and affect reproductive and developmental processes in various animal models. BDE-47 has also been linked to adverse neurobehavioral outcomes, including cognitive deficits and hyperactivity, in both animals and humans. Furthermore, BDE-47 has been shown to induce oxidative stress and inflammation, which may contribute to its toxic effects.
Eigenschaften
IUPAC Name |
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-14(3)11-13(2)12-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUAHDRPIGEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium iodide](/img/structure/B5234028.png)

![6-(1-azocanylcarbonyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5234038.png)

![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5234061.png)

![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![ethyl 4-{[1-ethyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5234143.png)